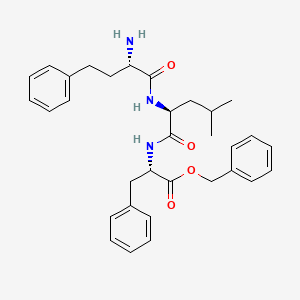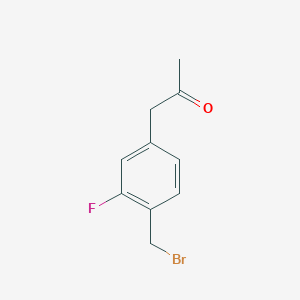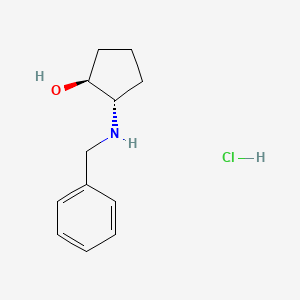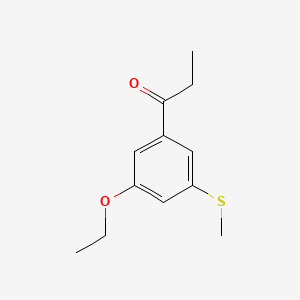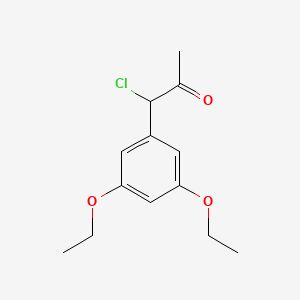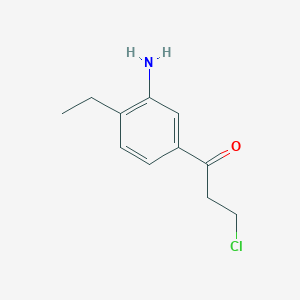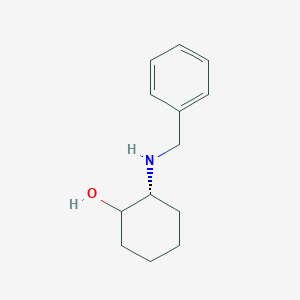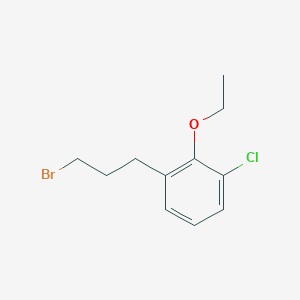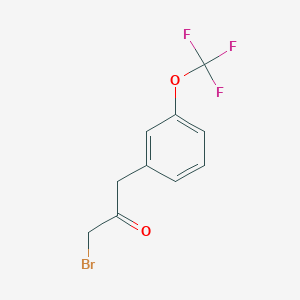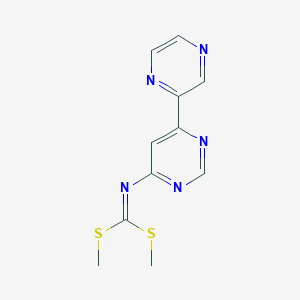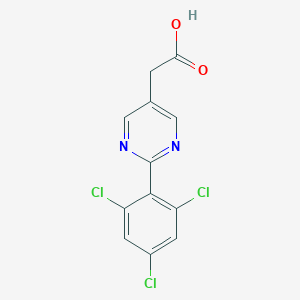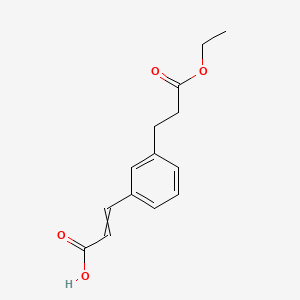
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of an ethoxy group and an oxopropyl group attached to the phenyl ring, along with an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropionic acid and 3-ethoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-bromopropionic acid with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate to form an intermediate compound.
Aldol Condensation: The intermediate undergoes aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanoic Acid: A carboxylic acid with a similar phenyl ring structure but lacking the ethoxy and oxopropyl groups.
Cinnamic Acid: Contains a phenyl ring and an acrylic acid moiety but lacks the ethoxy and oxopropyl groups.
Phenylacetic Acid: Similar phenyl ring structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness
(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of both ethoxy and oxopropyl groups attached to the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
3-[3-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(17)9-7-12-5-3-4-11(10-12)6-8-13(15)16/h3-6,8,10H,2,7,9H2,1H3,(H,15,16) |
Clé InChI |
UIJNSGBDGHKKKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=CC=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


